1-Isobutylpiperazine
Description
Contextualization within Piperazine (B1678402) Chemistry and Derivatives
1-Isobutylpiperazine is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. researchgate.net The piperazine ring is a significant scaffold in medicinal chemistry due to its versatile biological activities. researchgate.netresearchgate.net The presence of two nitrogen atoms allows for various structural modifications, leading to a wide array of derivatives with diverse pharmacological properties. researchgate.net
Piperazine and its derivatives are integral to the development of numerous therapeutic agents. researchgate.netnih.gov The core piperazine structure is a key component in drugs with applications including antipsychotic, antidepressant, anxiolytic, antihistaminic, anti-inflammatory, and antimicrobial effects. nih.govontosight.ai The versatility of the piperazine moiety allows it to influence the pharmacokinetic profile of drug candidates, often improving their properties. researchgate.net
The isobutyl group in this compound is a non-polar alkyl substituent. The addition of this group to the piperazine ring modifies its physicochemical properties, such as lipophilicity. This alteration can influence how the molecule interacts with biological systems. For instance, increased lipophilicity can potentially enhance the ability of a compound to cross the blood-brain barrier.
Significance in Contemporary Chemical and Pharmaceutical Sciences
The piperazine scaffold is a cornerstone in modern drug discovery and development. nih.gov Derivatives of piperazine are extensively investigated for their potential in treating a wide range of diseases. researchgate.netontosight.ai The ability to readily create a library of analogues by modifying the substituents on the nitrogen atoms makes piperazine a privileged structure in medicinal chemistry.
This compound itself serves as a valuable building block in the synthesis of more complex molecules. Its structure is incorporated into larger compounds that are then evaluated for various biological activities. For example, derivatives of this compound have been investigated for their potential in several therapeutic areas.
Research has explored the role of this compound-containing compounds in the context of neurological disorders. ontosight.ai The piperazine ring is a common feature in centrally acting agents, and modifications with substituents like the isobutyl group can fine-tune the pharmacological activity. nih.govontosight.ai Furthermore, studies have indicated that certain complex molecules incorporating the this compound moiety are being explored for their potential in treating viral infections and cancer. google.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H18N2 |
| Molecular Weight | 142.24 g/mol |
| Physical Form | Liquid (at 20°C) |
| Boiling Point | Not specified |
| Purity | ≥ 98% |
Data sourced from AK Scientific aksci.com
Research Applications of this compound Derivatives
| Research Area | Findings and Potential | Citations |
|---|---|---|
| Anticancer Research | Derivatives have shown antiproliferative activity against certain cancer cell lines. | iiarjournals.orgresearchgate.net |
| Antiviral Research | Investigated for use in treating viral infections, such as Hepatitis C. | google.com |
| Neurological Disorders | The piperazine core is common in drugs targeting the central nervous system. | ontosight.aichemimpex.com |
| Antimicrobial Research | Piperazine derivatives have demonstrated potential antibacterial and antifungal properties. | researchgate.net |
This table summarizes potential applications based on research into derivatives containing the this compound scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2)7-10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUQNWZMQSLPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366010 | |
| Record name | 1-isobutylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5308-28-1 | |
| Record name | 1-isobutylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methylpropyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 1-Isobutylpiperazine
The synthesis of this compound can be achieved through various established routes, ranging from classical approaches to more modern strategies.
A primary classical method for synthesizing this compound is through the reductive amination of a ketone or aldehyde. wikipedia.orglibretexts.org This process involves the reaction of piperazine (B1678402) with isobutyraldehyde (B47883) (2-methylpropanal) in the presence of a reducing agent. The initial reaction forms an iminium ion intermediate, which is then reduced to the final amine product. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3]. masterorganicchemistry.com This method is advantageous as it is a one-pot reaction and generally avoids the over-alkylation that can occur with direct alkylation methods. wikipedia.orgmasterorganicchemistry.com
Another classical approach is the direct alkylation of piperazine with an isobutyl halide, such as isobutyl bromide or isobutyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. However, a significant drawback of this method is the potential for multiple alkylations, leading to the formation of 1,4-diisobutylpiperazine as a byproduct and requiring subsequent purification steps. masterorganicchemistry.com
A variation of the alkylation method involves the use of a protecting group to control the reaction. For instance, piperazine can be mono-protected, for example with a benzyl (B1604629) group, to form 1-benzylpiperazine. orgsyn.org The remaining secondary amine can then be alkylated with an isobutyl halide. Subsequent removal of the protecting group, often through hydrogenolysis, yields the desired this compound. orgsyn.org
Modern synthetic strategies for preparing this compound and its derivatives often focus on improving efficiency, selectivity, and the use of milder reaction conditions. These methods include transition-metal-catalyzed reactions and multi-component reactions.
One notable modern approach involves the palladium-catalyzed carboamination of N-allyl-1,2-diamines with aryl or alkenyl halides. nih.gov This method allows for the modular construction of substituted piperazines. nih.gov While not a direct synthesis of this compound itself, this strategy is highly adaptable for creating derivatives with an isobutyl group at various positions. The synthesis typically involves a few steps starting from commercially available amino acids. nih.gov
Another advanced method is the iridium-catalyzed "borrowing hydrogen" or hydrogen autotransfer reaction. This process can be used for the N-alkylation of amines with alcohols. In the context of this compound, piperazine could be reacted with isobutanol. The iridium catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with the liberated hydrogen being used for the reduction step. nih.gov
Furthermore, cobalt-catalyzed reductive amination using hydrogen gas as the reducing agent has been developed as a more sustainable alternative to traditional hydride reagents. d-nb.info These catalysts have shown high activity and selectivity for the synthesis of primary and secondary amines under mild conditions. d-nb.info
When the piperazine ring or the isobutyl group is substituted with chiral centers, diastereoselective synthesis becomes a critical consideration. The goal is to control the formation of specific stereoisomers.
One strategy involves the use of chiral auxiliaries or catalysts. For example, enantiomerically pure starting materials, such as chiral amino acids, can be used to construct the piperazine ring, leading to the formation of specific diastereomers. nih.gov Palladium-catalyzed carboamination reactions have been shown to proceed with excellent diastereoselectivity when using enantioenriched substrates. nih.gov
Another approach is the diastereoselective alkylation of a chiral piperazine scaffold. For instance, a chiral piperazine-2,5-dione derivative can be alkylated, and the stereochemical outcome is influenced by the existing chiral center(s) in the ring.
Recent advancements have also demonstrated the use of iridium catalysts for the regio- and diastereoselective synthesis of C-substituted piperazines through the [3+3]-cycloaddition of imines. csic.es This method allows for the formation of a single diastereoisomer with high selectivity. csic.es The choice of catalyst and reaction conditions plays a crucial role in controlling the stereochemistry of the final product. csic.es
Modern Synthetic Strategies
Industrial-Scale Preparation Methods
The industrial production of N-substituted piperazines like this compound often employs methods that are cost-effective, scalable, and efficient. While specific details for this compound are proprietary, general principles for large-scale synthesis of similar compounds can be inferred.
A common industrial method is likely a variation of reductive amination . This approach is often preferred for its one-pot nature, which reduces the number of unit operations and potential for waste. wikipedia.org For large-scale production, catalytic hydrogenation is a frequently used reduction method. This involves reacting piperazine and isobutyraldehyde with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. wikipedia.org
The use of continuous flow reactors is becoming increasingly prevalent in industrial synthesis. These systems offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and improved safety. Flow chemistry can be particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.
For derivatives of this compound, multi-step syntheses are common. These may involve the initial formation of a piperazine ring followed by functionalization. For example, starting from simpler amines, a multi-step process can be designed for better process control and higher throughput on a large scale. Purification at an industrial scale typically involves techniques like distillation, crystallization, or extraction to achieve the desired product purity.
Derivatization and Functionalization of the this compound Scaffold
The this compound scaffold can be further modified to create a diverse range of derivatives with specific properties. This derivatization primarily involves reactions at the second nitrogen atom of the piperazine ring.
The secondary amine of the this compound ring is a nucleophilic center and can undergo a variety of chemical transformations.
N-Arylation and N-Alkenylation: The secondary amine can be arylated or alkenylated using coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds between the piperazine nitrogen and aryl or vinyl halides/triflates. This reaction is widely used in medicinal chemistry to synthesize complex molecules.
Acylation: The piperazine nitrogen can be acylated by reacting it with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This is a common derivatization to introduce a variety of functional groups.
Alkylation: Further alkylation of the secondary amine can lead to the formation of 1,4-disubstituted piperazines. This can be achieved using alkyl halides or through another reductive amination step with a different aldehyde or ketone.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many pharmaceutical compounds.
Michael Addition: As a secondary amine, the piperazine nitrogen can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl derivatives.
Below is a table summarizing some common derivatization reactions of the this compound scaffold.
| Reaction Type | Reagents | Functional Group Introduced |
| N-Arylation | Aryl halide, Palladium catalyst, Base | Aryl group |
| Acylation | Acyl chloride or Carboxylic acid + coupling agent | Acyl group (Amide) |
| Alkylation | Alkyl halide or Aldehyde/Ketone + reducing agent | Alkyl group |
| Sulfonylation | Sulfonyl chloride | Sulfonyl group (Sulfonamide) |
| Michael Addition | α,β-Unsaturated carbonyl compound | β-Amino carbonyl moiety |
These reactions highlight the versatility of the this compound scaffold as a building block in the synthesis of more complex molecules.
Coupling Reactions and Complex Molecule Synthesis
The secondary amine of this compound serves as a potent nucleophile and a key handle for constructing larger, more complex molecules through various coupling reactions. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context, enabling the formation of carbon-nitrogen (C-N) bonds to link the isobutylpiperazine moiety to aromatic and heteroaromatic systems.
The Buchwald-Hartwig amination is a cornerstone reaction for the N-arylation of this compound. wikipedia.orgursinus.edu This reaction involves the coupling of an aryl halide or triflate with the N-H bond of the piperazine, catalyzed by a palladium complex. wikipedia.orguwindsor.ca The efficiency and success of the coupling are highly dependent on the choice of catalyst, ligand, and base. Sterically hindered phosphine (B1218219) ligands are often required to facilitate the crucial reductive elimination step from the palladium center, which forms the final C-N bond. wikipedia.orgnrochemistry.com This methodology provides a direct route to a wide array of N-aryl-1-isobutylpiperazine derivatives, which are common scaffolds in medicinal chemistry. nih.gov
While this compound itself directly participates in C-N coupling, its core structure is also robust enough to be incorporated into molecules undergoing subsequent C-C coupling reactions. For instance, derivatives like 1-(4-bromophenyl)-4-isobutylpiperazine can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This demonstrates the stability of the isobutylpiperazine unit under the conditions required for palladium-catalyzed C-C bond formation. wikipedia.org
A more advanced application involves intramolecular carboamination reactions to construct the piperazine ring itself within a larger molecular framework. Palladium-catalyzed reactions of substituted ethylenediamine (B42938) derivatives with aryl or alkenyl halides can generate complex, stereodefined piperazines, including those with isobutyl substituents. nih.gov This strategy allows for the modular and stereoselective synthesis of highly substituted piperazines from acyclic precursors. nih.gov
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Precursors | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst that initiates the catalytic cycle. uwindsor.caorganic-chemistry.org |
| Phosphine Ligands | BINAP, dppf, SPhos, Xantphos, BrettPhos | Stabilizes the palladium center, promotes oxidative addition and facilitates the rate-limiting reductive elimination step. wikipedia.orgnrochemistry.com |
| Bases | NaOtBu, K3PO4, Cs2CO3 | Activates the amine for nucleophilic attack and facilitates the transmetalation step in Suzuki coupling or deprotonation in Buchwald-Hartwig amination. uwindsor.caharvard.edu |
| Aryl Electrophiles | Aryl bromides (Ar-Br), Aryl chlorides (Ar-Cl), Aryl triflates (Ar-OTf) | The coupling partner that provides the aryl group to be attached to the piperazine nitrogen. Reactivity order is generally I > OTf > Br >> Cl. nrochemistry.comharvard.edu |
Oxidation and Reduction Pathways
The chemical transformations of this compound and its precursors are not limited to coupling reactions. Oxidation and reduction pathways are critical for both its synthesis and its potential metabolic fate or further functionalization.
Reduction Pathways
A primary and synthetically important route to this compound and its analogs involves the reduction of piperazine-2,5-dione precursors. nih.gov These diketopiperazines are cyclic dipeptides that can be synthesized from the condensation of corresponding amino acids. mdpi.com For instance, 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP), a precursor to the 2-isobutylpiperazine core, can be formed from the condensation of leucine (B10760876) and glycine. mdpi.com
The reduction of the two amide carbonyl groups within the diketopiperazine ring to methylene (B1212753) groups is a robust method for forming the saturated piperazine heterocycle. This transformation requires powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent for this purpose. nih.govsci-hub.se The reaction effectively converts the rigid, planar amide bonds into flexible amine linkages, yielding the final piperazine structure. This synthetic strategy is valuable for producing both substituted and unsubstituted piperazines from readily available amino acid starting materials. nih.gov
| Precursor | Reducing Agent | Product Type | Significance |
|---|---|---|---|
| (S)-3-Isobutylpiperazine-2,5-dione | Lithium Aluminium Hydride (LiAlH₄) | (S)-2-Isobutylpiperazine | Direct route to the chiral isobutylpiperazine core from an amino acid-derived precursor. |
| Diketopiperazines (general) | LiAlH₄, Borane (BH₃) complexes | Substituted Piperazines | A general and widely used method for synthesizing the piperazine ring system. nih.gov |
Oxidation Pathways
The nitrogen atoms of the piperazine ring and the adjacent carbon atoms of the isobutyl group are susceptible to oxidation. The oxidation of the tertiary amine in N-substituted piperazines can lead to the formation of N-oxides, particularly with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
More selective oxidation can also be achieved. For example, C(sp³)–H oxidation can occur on the carbon atom adjacent to a nitrogen. Studies on 1-benzyl-4-isobutylpiperazine have shown that such selective oxidation is possible, offering a pathway for further functionalization of the piperazine ring or its substituents. sci-hub.se The choice of oxidizing agent is crucial for controlling the reaction outcome. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), typically used for alcohol oxidation, underscore the principle that selective oxidation can be achieved by avoiding harsh conditions that would lead to ring cleavage or over-oxidation. libretexts.org Tertiary alcohols, which lack a hydrogen on the carbinol carbon, are resistant to oxidation that involves the formation of a carbon-oxygen double bond, a principle that has parallels in the oxidation of substituted amines. libretexts.org
| Substrate Type | Reagent | Potential Product(s) | Reaction Type |
|---|---|---|---|
| N-substituted piperazine | Potassium Permanganate (KMnO₄) | N-Oxide | Oxidation of the tertiary nitrogen atom. |
| 1-Benzyl-4-isobutylpiperazine | Specialized catalytic systems | Product of C-H oxidation | Selective oxidation of a C(sp³)–H bond adjacent to nitrogen. sci-hub.se |
| Primary/Secondary Alcohols (for comparison) | PCC, DMP, Chromic Acid | Aldehydes, Ketones, Carboxylic Acids | Illustrates the range of oxidative power and selectivity of common reagents. libretexts.org |
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Separation Methods for 1-Isobutylpiperazine and its Derivatives
Chromatography is a fundamental technique for separating and purifying components within a mixture. nih.govdrugfuture.com Both gas and liquid chromatography are employed in the analysis of this compound and its related compounds to ensure purity and isolate specific derivatives.
High-Performance Liquid Chromatography (HPLC): This is a prevalent method for the analysis of piperazine (B1678402) derivatives. hplc.eu Reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., a C18 column) and the mobile phase is a polar solvent mixture. florajournal.com For instance, the purity of derivatives like (S)-1-benzyl-3-isobutylpiperazine has been determined using reversed-phase HPLC with UV detection. rsc.org The separation principle relies on the differential partitioning of the analyte between the stationary and mobile phases. savemyexams.com The choice of mobile phase, often a mixture of acetonitrile (B52724) and water with additives like acetic acid, can be optimized to achieve efficient separation and well-defined peaks. florajournal.com
Gas Chromatography (GC): GC is suitable for analyzing volatile compounds. pennwest.edu While this compound is a liquid, its volatility may be sufficient for GC analysis. However, for many derivatives, especially those with polar functional groups, chemical derivatization is often required to increase volatility and improve separation. americanpeptidesociety.orgregistech.com This process modifies the analyte to make it more amenable to GC analysis. registech.com The separation in GC occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase. americanpeptidesociety.org Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification. omicsdi.org Chiral GC, utilizing chiral stationary phases, is specifically employed to separate enantiomers of chiral derivatives. chromatographyonline.com
Table 1: Comparison of Chromatographic Methods for Piperazine Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. nih.gov | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. nih.gov |
| Typical Stationary Phase | C18 (Reversed-Phase). florajournal.com | Polysiloxane-based phases; Chiral phases (e.g., cyclodextrin-based) for enantiomers. chromatographyonline.com |
| Mobile Phase | Acetonitrile/Water mixtures, often with modifiers like TFA or acetic acid. florajournal.com | Inert gases like Helium or Nitrogen. americanpeptidesociety.org |
| Derivatization | Not usually required for piperazine derivatives. hplc.eu | Often necessary to increase volatility and thermal stability. americanpeptidesociety.orgregistech.com |
| Primary Application | Purity assessment and purification of a wide range of derivatives, including non-volatile ones. rsc.orggoogle.com | Analysis of volatile compounds; separation of enantiomers with chiral columns. americanpeptidesociety.orgchromatographyonline.com |
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are indispensable for determining the precise arrangement of atoms within a molecule.
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum of this compound and its derivatives provides key information. The isobutyl group gives rise to characteristic signals: a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) group attached to the piperazine nitrogen. The protons on the piperazine ring typically appear as a set of multiplets. For example, in derivatives like (S)-1-benzyl-3-isobutylpiperazine, the signals for the isobutyl group are clearly distinguishable from those of the benzyl (B1604629) and piperazine ring protons. rsc.org The exact chemical shifts can be influenced by the solvent used and the presence of other substituents on the piperazine ring. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. libretexts.org For this compound, distinct signals are expected for the two methyl carbons, the methine carbon, and the methylene carbon of the isobutyl group, as well as for the carbon atoms of the piperazine ring. The chemical shifts are indicative of the carbon type (e.g., C=O carbons in derivatives appear at a much higher chemical shift, ~170-185 ppm). libretexts.org Spectroscopic data for derivatives such as 1-(4-bromophenylsulfonyl)-4-isobutylpiperazine (B1372378) confirms the presence and connectivity of the different structural motifs. nih.gov
Table 2: Representative NMR Data for an Isobutylpiperazine Derivative Data for (S)-1-benzyl-3-isobutylpiperazine
| Nucleus | Type of Signal | Chemical Shift (δ, ppm) | Inferred Structural Unit |
|---|---|---|---|
| ¹H NMR | Doublet | ~0.90 | (CH₃)₂CH- |
| Multiplet | ~1.79-1.97 | -(CH₃)₂CH CH₂- | |
| Multiplet | ~2.60-2.85 | Piperazine ring protons | |
| Singlet | ~3.38 | -N-CH₂ -Ph | |
| Multiplet | ~7.11-7.24 | Aromatic protons (Phenyl) | |
| ¹³C NMR | ~19.9 | C H₃ | |
| ~45.8, 50.5, 53.6 | Piperazine ring carbons | ||
| ~61.2 | Isobutyl group carbon | ||
| ~63.4 | Benzyl group carbon | ||
| ~127.0, 128.2, 129.2 | Aromatic carbons |
(Source: Based on data from The Royal Society of Chemistry rsc.org)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural clues based on fragmentation patterns. wikipedia.org
For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. In electron ionization (EI) MS, the molecule often fragments in a predictable manner. uni-saarland.de Amines, such as piperazines, typically undergo alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of stable, nitrogen-containing fragment ions. The fragmentation pattern can help confirm the presence of the isobutyl group and the integrity of the piperazine ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula with high confidence. rsc.org This has been used to confirm the formulas of various isobutylpiperazine derivatives. rsc.org
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Ion Type | m/z (Nominal) | Description |
|---|---|---|
| Molecular Ion [M]⁺ | 142 | Corresponds to the intact molecule C₈H₁₈N₂. |
| [M-CH(CH₃)₂]⁺ | 99 | Result of alpha-cleavage with loss of an isopropyl radical. |
| [M-C₄H₉]⁺ | 85 | Result of cleavage of the bond between the isobutyl group and the nitrogen, loss of the isobutyl radical. |
| C₄H₉⁺ | 57 | Isobutyl cation fragment. |
(Source: Based on general fragmentation rules for amines wikipedia.orglibretexts.org)
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can precisely map the positions of atoms in space, providing accurate bond lengths, bond angles, and torsional angles.
Mass Spectrometry (MS) in Structural Confirmation
Elemental Analysis and Purity Assessment Methodologies
Elemental analysis is a crucial technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. chemaxon.com The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. For this compound (C₈H₁₈N₂), this analysis confirms the empirical formula and supports the structural identification derived from spectroscopic methods. researchgate.net
Purity assessment is essential to ensure that a sample is free from significant contaminants, such as starting materials, by-products, or solvents. Chromatographic methods, particularly HPLC, are the primary tools for quantifying purity. magtechjournal.com A pure compound will ideally show a single, sharp peak in the chromatogram. The purity is often expressed as a percentage, calculated from the area of the main peak relative to the total area of all peaks detected. rsc.org For many research and pharmaceutical applications, a purity of >95% or higher is required. google.com
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 67.55% |
| Hydrogen | H | 1.008 | 18 | 18.144 | 12.76% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 19.70% |
| Total | 142.246 | 100.00% |
(Calculations based on standard atomic weights chemaxon.com)
Biological Activities and Pharmacological Investigations
Antimicrobial Efficacy Studies
Derivatives of 1-isobutylpiperazine have been a subject of interest in the search for new antimicrobial agents to combat the growing challenge of drug-resistant pathogens.
Antibacterial Potency Evaluation
The piperazine (B1678402) nucleus is a key component in many compounds with demonstrated antibacterial properties. Studies on various derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.
Newly synthesized classes of potent antimicrobial compounds that are effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), have been identified. Phenotypic screening of a library of polyheterocyclic compounds, which can be derived from piperazine precursors, identified chemotypes with minimal inhibitory concentrations (MIC) ranging from 3.125 to 6.25 μg/ml. frontiersin.org Some of the most potent compounds were found to be fast-acting, capable of eradicating exponentially growing MRSA within 30 minutes of exposure. frontiersin.org
Further investigations into small molecules designed to eradicate MRSA persisters have also shown promise. A library of polyheterocyclic compounds was screened against various bacteria, with 17 compounds showing activity against Bacillus subtilis and Staphylococcus aureus with MIC values between 3.125 and 12.5 μg/ml. frontiersin.org The most effective of these compounds demonstrated MIC values on three different MRSA strains from 3.125 to 6.25 μg/ml. frontiersin.org
In the context of Gram-negative bacteria, vanillin-derived 1,4-disubstituted 1,2,3-triazoles, which can be synthesized using piperazine-containing intermediates, have shown inhibitory effects. Certain compounds from this class were found to be highly active against various strains of Gram-positive and Gram-negative bacteria, with MIC values as low as 5 μg/mL. semanticscholar.org For instance, quinoline (B57606) derivatives have been noted for their antibacterial properties, with some showing excellent activity against E. coli with MIC values of 3.125–6.25 nmol/mL. biointerfaceresearch.com
Antifungal Spectrum Analysis
The search for novel antifungal agents has led to the exploration of various heterocyclic compounds, including those incorporating a piperazine ring. While direct studies on this compound are limited, research on related structures provides insight into their potential antifungal activity.
For example, a series of thiosemicarbazones and semicarbazones were evaluated for their activity against several mycotoxigenic fungi. scielo.br Thiosemicarbazone derivatives, which can be synthesized to include heterocyclic rings like piperazine, showed MIC values ranging from 125 to 500 µg/ml against various Aspergillus species and Fusarium verticillioides. scielo.br Specifically, heterocyclic thiosemicarbazone derivatives demonstrated enhanced antifungal activity, with one compound showing a fungicidal effect against F. verticillioides at an MFC of 500 µg/ml. scielo.br
Other studies have focused on different chemical classes. For instance, the compound (E)-benzylidene-chroman-4-one has been investigated for its antifungal activity against Candida species, with MIC and MFC values ranging from 62.5 µg/mL to 1000 µg/mL. researchgate.net While structurally distinct from this compound, this highlights the ongoing search for novel antifungal scaffolds. The development of new antifungal drugs is critical due to the rise in fungal infections and increasing resistance to existing treatments. pjms.com.pk
Antitubercular Activity Assessment
The piperazine moiety is a component of interest in the development of new antitubercular agents. Pyrazinamide, a cornerstone of tuberculosis therapy, is a pyrazinecarboxamide, and its analogs are actively being investigated. japsonline.com
Research into novel quinazolinone derivatives has shown significant activity against Mycobacterium tuberculosis. dovepress.com In one study, compounds with amido, thioamido, or guanidinyl substituents at the 3-position of the quinazolinone ring, which can be linked via a piperazine bridge, exhibited MIC values between 6.25 and 100 µg/mL against M. tuberculosis. dovepress.com Specifically, compounds featuring a thioamido or guanidino group showed high potency with an MIC of 6.25 µg/mL. dovepress.com
Furthermore, imidazo[2,1-b] frontiersin.orgresearchgate.netoxazine derivatives have been identified as potent agents against multidrug-resistant tuberculosis (MDR-TB). nih.gov Certain carbamate (B1207046) derivatives within this class displayed remarkable activity against a panel of clinical isolates, with MIC90 values below 0.5 μM. nih.gov These compounds also demonstrated a significant reduction in mycobacterial burden in infected macrophages. nih.gov Molecular docking studies suggest these compounds may interact with the deazaflavin-dependent nitroreductase (Ddn), similar to the drug pretomanid. nih.gov
Antineoplastic and Antiproliferative Research
The piperazine scaffold is present in numerous approved and investigational anticancer drugs, highlighting its importance in oncology research. unimi.it Derivatives incorporating the this compound structure have been evaluated for their ability to inhibit cancer cell growth and induce cell death.
Cytotoxicity Against Cancer Cell Lines
A wide range of piperazine derivatives have demonstrated cytotoxic activity against various human cancer cell lines. For instance, a series of isoxazole-piperazine hybrids showed potent cytotoxicity against human liver (Huh7) and breast (MCF-7) cancer cells, with IC50 values in the range of 0.3–3.7 μM. researchgate.net Another study on 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives reported IC50 values ranging from 0.31 to 120.52 µM against several breast cancer cell lines, including MCF-7, T47D, and CAMA-1. unimi.it
One specific derivative, (S)-1-benzyl-3-isobutylpiperazine-2,5-dione, was among five piperazine derivatives tested against the K-562 human chronic myelogenous leukemia cell line. researchgate.net While some derivatives in this study showed inhibitory effects, the specific IC50 for the isobutyl-containing compound was not singled out in the abstract. researchgate.net However, the study did find that certain piperazine derivatives could act synergistically with established anticancer drugs. researchgate.net
The table below summarizes the cytotoxic activity of various piperazine derivatives against different cancer cell lines.
Induction of Apoptosis and Cell Cycle Modulation
Beyond direct cytotoxicity, a key area of anticancer research is the ability of compounds to induce programmed cell death (apoptosis) and to halt the uncontrolled proliferation of cancer cells by arresting the cell cycle.
Piperazine derivatives have been shown to exert their anticancer effects through these mechanisms. For example, certain isoxazole-piperazine analogues induced G1 or G2/M phase arrest in hepatocellular carcinoma cells, leading to apoptotic cell death. researchgate.net Further mechanistic studies showed that these compounds induced cleavage of PARP-1 (poly(ADP-ribose) polymerase-1) and activation of caspase 7, which are hallmarks of apoptosis. researchgate.net
Similarly, studies on other heterocyclic scaffolds have elucidated these pathways. A chalcone (B49325) derivative was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in ovarian cancer cells. mdpi.com This was associated with changes in the levels of cell cycle regulatory proteins and an increase in the population of cells with reduced mitochondrial membrane potential, indicating the involvement of the intrinsic apoptosis pathway. mdpi.com In another example, a novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative induced apoptosis in acute leukemia cells, accompanied by cell cycle arrest at the G0/G1 or G2/M phase, depending on the cell line. ualberta.ca The mechanisms involved the activation of both intrinsic and extrinsic apoptotic pathways. ualberta.ca
In prostate cancer cells, inhibitors of the 12-lipoxygenase pathway have been shown to cause cell cycle inhibition at the G0/G1 phase and induce apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases. nih.gov Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have also been reported to suppress cell cycle progression and induce apoptosis in various cancer cell lines, including breast, ovarian, and lung cancer. mdpi.com These findings collectively suggest that the induction of apoptosis and modulation of the cell cycle are common mechanisms of action for various heterocyclic compounds, including those based on the piperazine scaffold, in exerting their antiproliferative effects.
Neuropharmacological Potential and Central Nervous System Modulation
The piperazine scaffold is a common feature in many centrally acting agents, and derivatives of this compound have been explored for their neuropharmacological potential.
Dopamine (B1211576) Receptors:
The dopaminergic system is a critical neurotransmitter system in the central nervous system (CNS), primarily acting through D1-like and D2-like receptor families. mdpi.com Dopamine receptors are key targets for antipsychotic drugs. nih.gov Piperazine derivatives have been shown to interact with dopamine receptors. For instance, some piperazine-based compounds exhibit affinity for D2 receptors, a mechanism shared by first-generation antipsychotics which achieve their effect by blocking approximately 72% of these receptors in the brain. nih.govpsychopharmacologyinstitute.com The binding of ligands to the D2 receptor often involves an interaction with a conserved aspartate residue (Asp1143.32). nih.gov
Serotonin (B10506) Receptors:
Serotonin (5-HT) receptors are another major class of drug targets in the CNS, implicated in mood, anxiety, and cognition. nih.govbmbreports.org The 5-HT1A receptor subtype, in particular, is a target for anxiolytic and antidepressant medications. bmbreports.orgwikipedia.org Many 1-arylpiperazines are characterized as direct-acting serotonin agonists. nih.gov Studies have shown that piperazine derivatives can possess a high affinity for various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7. nih.gov The interaction of these compounds with serotonin receptors is believed to contribute to their potential therapeutic effects.
Neuropeptide S Receptor:
The neuropeptide S (NPS) receptor (NPSR) is a G protein-coupled receptor that, when activated by its endogenous ligand NPS, modulates functions such as anxiety and arousal. wikipedia.org This makes NPSR antagonists potentially useful for treating conditions like substance abuse disorders. acs.org Research has led to the discovery of NPSR antagonists based on an oxazolo[3,4-a]pyrazine structure, with derivatives of piperazine being synthesized and evaluated for their activity at this receptor. acs.org Docking studies have been employed to understand the binding of these antagonists to models of the NPSR. acs.org
Derivatives of this compound can modulate neurotransmitter systems beyond direct receptor binding. The dopaminergic system, for instance, involves complex regulation through both transient (phasic) and sustained (tonic) dopamine release. nih.gov Antipsychotic agents can influence these dynamics. nih.gov Similarly, the serotonergic system's activity is influenced by the reuptake of serotonin from the synaptic cleft, a process targeted by many antidepressants. wikipedia.org Piperazine compounds can influence these neurotransmitter systems, potentially by affecting neurotransmitter release, reuptake, or metabolism, thereby altering neuronal signaling and producing a range of CNS effects. medcraveonline.com
Antianxiety:
The anxiolytic effects of some piperazine derivatives are often linked to their interaction with 5-HT1A receptors. nih.gov Activation of these receptors is a known mechanism for reducing anxiety. wikipedia.org
Antipsychotic:
The potential for antipsychotic activity stems primarily from the blockade of dopamine D2 receptors in the brain's mesolimbic pathway. psychopharmacologyinstitute.comneu.edu.tr Both first and second-generation antipsychotics target these receptors, with second-generation agents also typically acting as serotonin receptor antagonists. nih.gov The general structure of many potent antipsychotics includes a piperazine ring. neu.edu.tr
Antidepressant:
The antidepressant properties of piperazine derivatives are often attributed to their interaction with serotonin receptors, particularly their ability to act as agonists at postsynaptic 5-HT1A receptors. nih.gov Some compounds also inhibit the reuptake of serotonin and norepinephrine, another established mechanism for antidepressant action. wikipedia.orgmedcraveonline.com
Modulatory Effects on Neurotransmitter Systems
Antiviral Activity Research
The piperazine nucleus is a scaffold that has been explored for its potential antiviral properties. ontosight.aithieme-connect.com
Influenza A (H1N1) Virus:
Influenza A virus subtype H1N1 is a contagious respiratory virus that can cause seasonal flu and has been responsible for pandemics. wikipedia.orgnih.govepid.gov.lk Some piperazine derivatives have demonstrated potential in inhibiting the replication of certain viruses. ontosight.ai While specific studies on this compound against H1N1 are limited, the broader class of piperazine compounds has been investigated for antiviral activity against various viral strains. nih.govmdpi.com For example, piperazine itself has been shown to bind to the hydrophobic pocket of the capsid protein of Aura virus, a model for alphaviruses, and has demonstrated antiviral activity against Chikungunya virus. nih.gov This suggests that piperazine-based structures could serve as a starting point for the development of new antiviral agents. nih.gov
Anti-inflammatory Properties
Derivatives of piperazine have been a subject of interest in the investigation of anti-inflammatory agents. The core piperazine structure is often modified to explore and enhance its biological activities. Research into compounds containing the isobutylpiperazine moiety has suggested potential for anti-inflammatory effects.
One area of research has focused on diketopiperazine derivatives, which are structurally related to piperazine. A study on derivatives isolated from the marine-derived actinomycete Streptomyces sp. FXJ7.328 evaluated their anti-inflammatory effects. The evaluation was based on the inhibition of lipopolysaccharide (LPS)-mediated NF-κB transcription activity in RAW264.7 cells. nih.gov However, the tested diketopiperazine derivatives, including (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione and (3Z,6Z)-3-((1H-imidazol-5-yl)methylene)-6-isobutylidenepiperazine-2,5-dione, did not show significant anti-inflammatory effects, with IC₅₀ values greater than 10 μM. nih.gov
Another related compound, guineensine (B1672439), a dietary N-isobutylamide found in black pepper, has demonstrated significant anti-inflammatory properties. nih.gov In mouse models, guineensine showed a dose-dependent inhibition of inflammatory pain and edema formation. nih.gov Specifically, it achieved 95.6% inhibition of inflammatory pain at a dose of 2.5 mg/kg and 50.0% inhibition of edema at 5 mg/kg. nih.gov It also inhibited the production of proinflammatory cytokines during endotoxemia. nih.gov The anti-inflammatory effects of guineensine are thought to be related to its activity as an endocannabinoid uptake inhibitor. nih.gov
Additionally, research into hybrid compounds has explored the anti-inflammatory potential of incorporating an arylpiperazine residue. Studies have shown that arylpiperazine scaffolds possess potent anti-inflammatory activity both in vitro and in vivo. mdpi.com For instance, new Mannich base-type hybrid compounds containing an arylpiperazine residue, a 1,3,4-oxadiazole ring, and a pyridothiazine-1,1-dioxide core were synthesized and investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. mdpi.com Some of these compounds showed strong inhibitory activity against COX-2, the isoform primarily responsible for inflammation and pain. mdpi.com While not all of these contained an isobutyl group, the findings support the potential of the piperazine moiety in designing anti-inflammatory agents.
Table 1: Anti-inflammatory Activity of a Guineensine (N-isobutylamide)
| Compound | Model | Activity | Result |
|---|---|---|---|
| Guineensine | Mouse model of inflammatory pain | Pain Inhibition | 95.6 ± 3.1% inhibition at 2.5 mg/kg |
| Guineensine | Mouse model of edema | Edema Inhibition | 50.0 ± 15.9% inhibition at 5 mg/kg |
Data sourced from a study on the anti-inflammatory effects of guineensine. nih.gov
Enzyme Inhibition Studies (e.g., Inosine-5′-monophosphate dehydrogenase (IMPDH))
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. libretexts.org this compound derivatives have been suggested to act as enzyme inhibitors. Inosine-5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. wikipedia.org As this pathway is vital for DNA and RNA synthesis, IMPDH is a target for anticancer, antiviral, and immunosuppressive drugs. wikipedia.orgmostwiedzy.pl
IMPDH catalyzes the NAD-dependent oxidation of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). wikipedia.orgmostwiedzy.pl The inhibition of this enzyme leads to a depletion of the guanine nucleotide pool, which in turn halts cellular proliferation and can induce apoptosis, particularly in rapidly dividing cells like lymphocytes and cancer cells. mostwiedzy.pl There are two human isoforms of IMPDH, type I and type II, with the type II isoform being more commonly associated with cancer and lymphocyte proliferation. sigmaaldrich.com
While direct studies extensively detailing the inhibition of IMPDH by this compound itself are not prominent, research on structurally related molecules provides insight. For example, 1-(4-Bromo-phenyl)-4-isobutyl-piperazine has been noted for its potential to inhibit specific enzymes, which could be a key part of its mechanism of action for various biological activities.
The development of IMPDH inhibitors is an active area of research. Mycophenolic acid (MPA), a potent, uncompetitive inhibitor of human IMPDH II, is used as an immunosuppressant. mostwiedzy.pl Mizoribine is another inhibitor that, after phosphorylation, blocks IMPDH and is used for its immunosuppressive properties. mostwiedzy.pl The design of new IMPDH inhibitors often involves modifying known inhibitor structures or screening new chemical entities. mostwiedzy.pl Given the biological activities of piperazine-containing compounds, derivatives of this compound represent a potential area for exploration in the search for novel enzyme inhibitors, including those targeting IMPDH.
Structure Activity Relationship Sar and Structure Biodegradability Relationship Sbr Analysis
Elucidating the Role of the Isobutyl Moiety in Biological Activity
The lipophilicity, or fat-solubility, conferred by the isobutyl moiety is a key determinant of the molecule's pharmacokinetic profile. Increased lipophilicity can enhance the ability of a compound to cross biological membranes, such as the blood-brain barrier. This is a crucial factor for drugs targeting the central nervous system (CNS). Compared to smaller or less branched alkyl groups like methyl or isopropyl, the isobutyl group provides a greater degree of lipophilicity, which can improve absorption and distribution to target tissues. nih.gov
The steric bulk of the isobutyl group also plays a pivotal role. The size and shape of this substituent can influence how the molecule fits into the binding pocket of a receptor or the active site of an enzyme. In some cases, a bulkier group may promote a more favorable and stable interaction, leading to higher potency. Conversely, if the binding site is sterically constrained, the presence of the isobutyl group might hinder or prevent effective binding. acs.org For instance, in a series of oxazolo[3,4-a]pyrazine derivatives, the introduction of a bulky branched alkyl moiety, such as isobutyl, was found to be detrimental to the compound's potency as a neuropeptide S receptor antagonist. acs.org
Impact of Piperazine (B1678402) Ring Substitutions on Pharmacological Profiles
The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives exhibit a wide range of pharmacological activities, including antipsychotic, anticancer, and antimicrobial effects. mdpi.comnih.gov The versatility of the piperazine moiety stems from its two nitrogen atoms, which can be substituted with various chemical groups, drastically altering the compound's biological profile. mdpi.comijrrjournal.comnih.gov A minor change in the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activities. ijrrjournal.com
In the context of 1-isobutylpiperazine, the second nitrogen atom (at the N4 position) is a key point for modification to generate analogues with diverse therapeutic applications. These substitutions can modulate receptor binding affinity, selectivity, and functional activity. ijrrjournal.comnih.gov
Key findings from SAR studies on piperazine derivatives include:
Anticancer Activity: Arylpiperazine derivatives have been investigated for their anticancer potential. nih.govpreprints.org Studies have shown that substituting the piperazine ring with different aryl groups can lead to compounds with potent cytotoxic effects against various cancer cell lines. nih.govresearchgate.netresearchgate.net For example, a study on arylpiperazine derivatives targeting the androgen receptor for prostate cancer treatment highlighted the importance of the substitution pattern for cytotoxic activity. nih.gov
Central Nervous System (CNS) Activity: Arylpiperazines are well-known for their activity on CNS receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govuab.cat The nature of the aryl group and the length of the chain connecting it to the piperazine ring are critical for affinity and selectivity. nih.govacs.org For example, in a series of hydantoin-phenylpiperazines, substitution at the ortho position of the phenyl ring with a group having negative potential was favorable for affinity to both 5-HT1A and α1 receptors, while the meta position was implicated in selectivity between these two receptors. acs.org
Antimicrobial Activity: Piperazine derivatives have also shown promise as antimicrobial agents. mdpi.com The introduction of specific moieties, such as 1,3,4-thiadiazole, onto the piperazine scaffold can yield compounds with significant antibacterial activity. mdpi.com In some cases, bulkier substituents have been found to reduce antimicrobial activity while improving CNS-targeted effects.
Antihistamine and Antibradykinin Effects: In studies of piperazine derivatives related to cetirizine, electrostatic and steric factors of substituents, rather than hydrophobic factors, were found to correlate with antihistamine and antibradykinin effects. koreascience.kr
The following table summarizes the impact of different N4-substituents on the pharmacological profiles of piperazine-based compounds.
| N4-Substituent Class | Target/Activity | Key SAR Findings | Source Index |
|---|---|---|---|
| Aryl Groups | Anticancer (e.g., Prostate Cancer) | The nature of the aryl group and its substituents are critical for cytotoxic activity against cancer cell lines. | nih.govpreprints.org |
| Arylalkanol Groups | Antidepressant (5-HT/NA Reuptake Inhibition) | Specific descriptors like dipole moment and HOMO energy influence activity on serotonin and noradrenaline reuptake. | nih.gov |
| Hydantoin-phenyl Groups | 5-HT1A and α1 Receptor Affinity | Substituent position on the phenyl ring (ortho, meta, para) dictates affinity and selectivity for different receptors. | acs.org |
| 1,3,4-Thiadiazole Moieties | Antibacterial (e.g., E. coli) | Leads to significant activity against gram-negative bacteria. | mdpi.com |
| Diarylmethyl Groups | Opioid Receptor Agonism | Alterations of the phenyl group can lead to enhanced in vitro binding profiles. | ijrrjournal.com |
| Isoquinolinesulfonyl Groups | Anti-tubercular (IMPDH inhibition) | The piperazine ring is crucial for whole-cell activity against M. tuberculosis. Modifications like adding a methyl group to the piperazine ring can ablate activity. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.info These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs. nih.govd-nb.info
For piperazine derivatives, numerous QSAR studies have been conducted to understand the structural requirements for various pharmacological activities. mdpi.comnih.govuab.catnih.govinsilico.eu The development of a QSAR model typically involves:
Data Set Compilation: A series of structurally related piperazine compounds with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is collected. insilico.eu
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molar refractivity), hydrophobic (e.g., LogP), and topological properties (e.g., polar surface area). mdpi.comnih.govnih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANNs), are used to build a mathematical equation that correlates the descriptors with biological activity. mdpi.comuab.cat
Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability. nih.govinsilico.eu
Several QSAR models for piperazine derivatives have successfully identified key molecular features that govern their activity:
For mTORC1 inhibitors , descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) were found to be significantly correlated with inhibitory activity. mdpi.com
In a study of antidepressant aryl alkanol piperazine derivatives , descriptors related to atom-type counts, dipole moment, and molecular shape were identified as key influencers of 5-HT and noradrenaline reuptake inhibition. nih.gov
For antiproliferative activity against prostate cancer cells , a QSAR model revealed that the activity was strongly dependent on specific 2D autocorrelation and weighted polar surface area descriptors. nih.gov
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have also been applied. These models analyze the steric and electrostatic fields around the aligned molecules to rationalize how these properties modulate binding to targets like the 5-HT1A and α1 receptors. acs.orgkoreascience.kr
These models provide predictive tools for designing new, more potent piperazine-based ligands prior to their synthesis. acs.orgnih.gov
Structure-Biodegradability Relationships in Environmental Contexts
While SAR focuses on therapeutic effects, Structure-Biodegradability Relationship (SBR) analysis is crucial for understanding the environmental fate of a chemical. Biodegradation is a key process that removes chemicals from the environment through microbial action. d-nb.info Compounds that resist biodegradation can persist, potentially leading to long-term environmental contamination.
Studies on the biodegradability of amines, including piperazine, have shown that structure plays a significant role in their environmental persistence. researchgate.netresearchgate.net Piperazine itself has been reported to have low biodegradability. researchgate.netresearchgate.net This resistance to breakdown is an important consideration, especially in industrial applications like CO₂ capture where large volumes of amine solvents are used. researchgate.net
Key structural features influencing the biodegradability of piperazine and related compounds include:
Ring Structure: The cyclic nature of the piperazine ring contributes to its stability and resistance to degradation compared to some linear amines. researchgate.net
Substituents: The type and position of substituents on the piperazine ring can affect biodegradability. While specific SBR studies on this compound are scarce, general principles suggest that features like branching (as in the isobutyl group) can sometimes hinder microbial attack. For example, compounds with quaternary carbon atoms have been observed to have low biodegradability. researchgate.net
Functional Groups: The presence of certain functional groups can enhance biodegradability. For instance, target sites for enzymes like amidohydrolases and monooxygenases can act as points of initial attack for microbial degradation. d-nb.info
QSAR models have also been developed to predict the biodegradability of N-heterocyclic compounds. These models identify molecular fragments that are either activating (promoting biodegradation) or inactivating (hindering it). d-nb.info Such predictive tools are essential for designing new chemicals that are not only effective for their intended purpose but also environmentally benign. d-nb.info
Mechanistic Investigations of Biological Action
Molecular Target Identification and Validation
The initial step in understanding the mechanism of action for a compound like 1-isobutylpiperazine is the identification and validation of its molecular targets. The piperazine (B1678402) scaffold is a common feature in molecules designed for diverse biological activities, and its derivatives are known to interact with various receptors and enzymes. For instance, the broader class of piperazine compounds has been recognized for its action as a GABA receptor agonist. drugbank.com
Derivatives of this compound have been specifically investigated for their interaction with various targets. Structure-activity relationship (SAR) studies have led to the identification of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and inflammation pathways. doi.org The isobutyl group, in particular, can influence properties like lipophilicity, which may enhance the compound's ability to cross the blood-brain barrier and interact with central nervous system targets.
The process of identifying these molecular targets is complex and employs a range of experimental and computational methods. drughunter.com Techniques such as Drug Affinity Responsive Target Stability (DARTS) can identify protein targets by observing how drug binding affects their stability against protease digestion. utah.edu Additionally, computational approaches like pharmacophore mapping, available through platforms like PharmMapper, can predict potential biological targets by comparing the compound's 3D structural features to a database of known pharmacophores. drughunter.comlilab-ecust.cn Once a potential target is identified, validation is performed through further biochemical and cellular assays to confirm the interaction and its functional consequences. drughunter.comdanaher.com
Receptor Binding Affinity and Selectivity Studies
Following target identification, it is crucial to quantify the binding affinity and selectivity of the compound. Binding affinity measures the strength of the interaction between the compound and its receptor, while selectivity describes its ability to bind to the intended target over other, potentially off-target, receptors. researchgate.net The isobutyl group on the piperazine ring plays a significant role in modulating these properties through steric and hydrophobic interactions.
Studies on trisubstituted pyrimidines incorporating an isobutyl piperazine moiety have identified potent antagonists of the rat TRPV1 receptor. doi.org The affinity is often expressed as an IC₅₀ value, which is the concentration of the antagonist required to inhibit 50% of the response to an agonist like capsaicin. For one such derivative, a high affinity was demonstrated. doi.org
| Compound Derivative | Target Receptor | Assay | IC₅₀ (nM) |
| Pyrimidine Derivative 26 | rat TRPV1 | Capsaicin-induced ⁴⁵Ca²⁺ influx | 1.5 |
Table 1: Receptor binding affinity data for a this compound derivative. Data sourced from a study on trisubstituted pyrimidines as TRPV1 antagonists. doi.org
Selectivity is equally important to minimize off-target effects. For example, studies on other piperazine derivatives, such as BD1031, have shown high selectivity for the sigma-1 receptor over the sigma-2 receptor, demonstrating that specific substitution patterns can yield highly selective ligands. wikipedia.org Such selectivity profiling is a critical part of the lead optimization process. pion-inc.com
Enzyme Modulation and Inhibition Kinetics
Beyond receptor binding, this compound derivatives may exert their effects by modulating enzyme activity. Enzyme inhibition is a key mechanism for therapeutic intervention in many diseases. longdom.org Inhibitors can be classified based on their mechanism, such as competitive, where the inhibitor binds to the active site, or non-competitive, where it binds to an allosteric site. sci-hub.selibretexts.org
The potency of an enzyme inhibitor is typically quantified by its IC₅₀ value, the concentration needed to reduce enzyme activity by 50%. numberanalytics.com The inhibition constant (Ki) provides a more direct measure of binding affinity. numberanalytics.com Research into various piperazine derivatives has revealed their potential as inhibitors of enzymes crucial for the survival of pathogens or the proliferation of cancer cells. researchgate.net For instance, certain 1,4-disubstituted piperazine derivatives have demonstrated growth inhibitory effects on human cancer cell lines, with their potency measured in terms of IC₅₀ values. researchgate.net
| Piperazine Derivative | Cell Line | Assay | IC₅₀ (µM) |
| Compound 3h | MCF-7 (Breast Cancer) | MTT Assay | >10 |
| Compound 4g | K562 (Leukemia) | MTT Assay | >10 |
Table 2: Cytotoxicity data for representative piperazine derivatives against human cancer cell lines, indicating potential enzyme or pathway inhibition. Data sourced from a study on multifunctional piperazine derivatives. researchgate.net
Furthermore, piperazine itself can interact with metabolic enzymes like Cytochrome P450 2D6, which can affect the metabolism of other drugs. drugbank.com This highlights the importance of studying the enzyme inhibition profile of any new derivative.
Cellular Pathway Perturbation Analysis
The interaction of a compound with its molecular target initiates a cascade of events that perturb cellular signaling pathways. Cellular pathway perturbation analysis aims to understand these downstream effects. nih.gov This involves analyzing changes in gene expression, protein levels, and metabolic activity to map how a compound alters cellular function. advaitabio.com
Modern systems biology approaches, such as iPathwayGuide and Single Cell Pathway Analysis (SCPA), use high-throughput data from transcriptomics or proteomics to identify significantly impacted pathways. advaitabio.comgithub.io These methods go beyond simple gene lists to consider the topology and interactions within each pathway, providing a more accurate picture of the compound's impact. advaitabio.com For example, a compound might inhibit a key kinase in a signaling pathway. This perturbation would alter the phosphorylation status and activity of downstream proteins, which can be detected and analyzed. nih.govbioconductor.org Studies on piperazine derivatives suggest they can interfere with critical pathways, such as those involved in viral replication by reducing viral RNA levels or by modulating signaling pathways associated with mood regulation. google.com
Pharmacokinetic and Pharmacodynamic Considerations in Lead Optimization
Lead optimization is the process of refining a promising compound (a "hit" or "lead") to improve its drug-like properties. pion-inc.com This iterative process involves modifying the chemical structure to enhance efficacy and selectivity while optimizing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. danaher.comunimi.it
Pharmacodynamics (PD) describes the relationship between drug concentration and its observed effect. danaher.com The goal is to achieve a durable effect at the target site with an appropriate dosage regimen.
Structure-activity and structure-property relationship studies are central to lead optimization. For example, in the development of TRPV1 antagonists, modifying a lead compound to include the isobutyl piperazine moiety led to a derivative with substantially improved aqueous solubility and oral bioavailability, which are critical PK parameters. doi.org
| Compound | Aqueous Solubility (PBS, pH 7.4) | Oral Bioavailability (rat) |
| Lead Compound 1 | <0.1 µg/mL | - |
| Derivative 26 (with isobutyl piperazine) | 6.7 µg/mL | 24% |
Table 3: Improvement of pharmacokinetic-related properties through lead optimization of a TRPV1 antagonist. Data sourced from a study on trisubstituted pyrimidines. doi.org
Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to study drug metabolism and identify metabolites, providing crucial data for optimizing metabolic stability. danaher.com Ultimately, a successful lead optimization campaign balances potency, selectivity, and a favorable PK/PD profile to produce a viable clinical candidate. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. dntb.gov.uajscimedcentral.com This technique is instrumental in identifying potential drug candidates by simulating the binding process and estimating the strength of the interaction, often expressed as a binding energy or docking score. jscimedcentral.comresearchgate.net
For derivatives of 1-isobutylpiperazine, molecular docking is frequently employed to understand their binding mechanisms. For instance, in studies involving similar piperazine (B1678402) structures, docking simulations are used to model their fit within the active sites of receptors like dopamine (B1211576) and serotonin (B10506) receptors. Software such as AutoDock Vina or Glide are commonly used for these predictions. The primary goal is to achieve a stable conformation where the ligand's interactions with the protein's active site residues are maximized. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. ijpsdronline.com
In a study on piperazin-1-ylpyridazine derivatives as potential inhibitors for the enzyme deoxycytidine triphosphate pyrophosphatase (dCTPase), molecular docking revealed key interactions. One derivative, Compound P21, demonstrated a high binding affinity with a Glide Gscore of -4.649. ijpsdronline.com The simulation showed it forming two hydrogen bonds with the Gln82 and Glu78 residues of the dCTPase protein. ijpsdronline.com Furthermore, its pyridazine (B1198779) ring engaged in a π-π stacking interaction with the Arg109 residue, an interaction crucial for stabilizing the ligand-protein complex. ijpsdronline.com Similarly, virtual screening of piperazine-containing compounds against the PARP1 enzyme, a target in cancer therapy, utilized docking to identify potential inhibitors from a large database. nih.gov
These examples, while not exclusively on this compound, highlight the standard application of docking to predict and analyze the binding modes of piperazine-based compounds, a process directly applicable to understanding the target interactions of this compound itself.
Table 1: Example of Molecular Docking Results for a Piperazine Derivative This table is illustrative of typical data obtained from docking studies on related piperazine compounds.
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|---|
| Compound P21 | dCTPase | -4.649 | Gln82, Glu78 | Hydrogen Bond | ijpsdronline.com |
| (N-benzyl-1-(6-(4-(o-tolylsulfonyl) piperazin-1-yl)pyridazin-3-yl)methanamine) | Arg109 | π-π Stacking | ijpsdronline.com |
Quantum Chemical Calculations (e.g., DFT, FMO analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. dergipark.org.trunige.ch These methods are used to calculate various molecular properties that govern a compound's behavior. rsc.org For piperazine derivatives, DFT is often applied to optimize the molecular geometry and to perform Frontier Molecular Orbital (FMO) analysis. dntb.gov.uabiomedpharmajournal.org
FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. biomedpharmajournal.org The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and chemical reactivity. A smaller energy gap suggests higher reactivity. biomedpharmajournal.org
In a study on N-phenyl piperazine derivatives, FMO analysis was conducted using the DFT method with the B3LYP/6.31G basis set. biomedpharmajournal.org One compound, P6, exhibited a HOMO energy of -5.4864 eV and a LUMO energy of -1.3908 eV, resulting in an energy gap of 4.0956 eV. biomedpharmajournal.org For 1-(4-Fluorophenyl)piperazine, FMO analysis revealed that the HOMO was primarily delocalized on the phenyl and piperazine rings, indicating these regions as likely sites for electrophilic attack. dergipark.org.tr
These quantum chemical descriptors are vital for building Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structural properties with its biological activity. mdpi.com For example, a QSAR study on piperazine derivatives as mTORC1 inhibitors found that the LUMO energy and the electrophilicity index (ω) were significantly correlated with the inhibitory activity. mdpi.com
Table 2: FMO Analysis Data for N-Phenyl Piperazine Derivatives This table presents representative data from quantum chemical calculations on related piperazine compounds.
| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| P6 | -5.4864 | -1.3908 | 4.0956 | biomedpharmajournal.org |
| P7 | -5.4921 | -1.8327 | 3.6594 | biomedpharmajournal.org |
| P22 | -5.2478 | -1.2471 | 4.0007 | biomedpharmajournal.org |
Molecular Dynamics Simulations for Binding Stability
While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is crucial for assessing the stability of a predicted binding pose and understanding how the complex behaves in a more realistic, solvated environment. acs.orgrsc.org
For piperazine-based compounds, MD simulations are typically run after docking to validate the initial binding hypothesis. A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A low and stable RMSD value, often below 2 Å over a simulation of 100 nanoseconds, suggests that the ligand remains securely bound in the active site and the complex is stable.
These simulations provide essential information on the persistence of key interactions, such as hydrogen bonds, and can reveal conformational changes that might occur upon ligand binding, offering a more complete picture of the ligand-target interaction. mdpi.comnih.gov
Predictive Modeling for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles
A crucial step in drug development is the evaluation of a compound's ADMET properties. In silico predictive models have become essential for screening drug candidates early in the discovery process, helping to reduce the time and cost associated with experimental assays. researchgate.net These models use a molecule's structure to predict its pharmacokinetic and toxicity profiles. researchgate.net
For piperazine derivatives, various computational tools and web servers like SwissADME, PkCSM, and interpretable-ADMET are used to predict these properties. researchgate.netoup.comoup.comijpsjournal.com These predictions are based on physicochemical properties such as lipophilicity (LogP), size, polarity (Topological Polar Surface Area or TPSA), and solubility. researchgate.netijpsjournal.com For example, in silico ADME predictions were performed for a series of thiazolylhydrazine-piperazine derivatives designed as MAO-A inhibitors, helping to assess their drug-likeness. nih.govmdpi.com
A key consideration for CNS-active drugs is their ability to cross the Blood-Brain Barrier (BBB). Predictive models can estimate this property. For instance, in a study of benzimidazolyl-phenylpiperazine derivatives, models predicted that most compounds were capable of penetrating the BBB. researchgate.net Additionally, these models can predict potential interactions with metabolic enzymes like cytochrome P450 and transporters such as P-glycoprotein (P-gp), which are critical for determining a drug's bioavailability and potential for drug-drug interactions. researchgate.netijpsjournal.com
Table 3: Example of In Silico ADMET Predictions for a Piperazine Derivative This table is illustrative of typical data generated by ADMET prediction tools for related compounds.
| Property | Predicted Value | Interpretation | Reference |
|---|---|---|---|
| Gastrointestinal Absorption | High | Good oral absorption expected | ijpsjournal.com |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to affect the CNS | ijpsjournal.com |
| P-glycoprotein (P-gp) Substrate | No | Low risk of efflux by P-gp | researchgate.net |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions | researchgate.net |
| Bioavailability Score | 0.55 | Good drug-likeness | ijpsjournal.com |
In Silico Design of Novel this compound Derivatives
The ultimate goal of computational modeling in drug discovery is the rational design of new chemical entities with improved efficacy and safety. In silico design leverages the insights gained from docking, QSAR, and ADMET predictions to guide the synthesis of novel derivatives. researchgate.netmdpi.comijpsr.com
Starting with a core scaffold like this compound, new derivatives can be designed by modifying its structure to enhance interactions with a specific biological target. For example, if docking studies reveal an unoccupied hydrophobic pocket in the target's active site, the isobutylpiperazine moiety could be extended or substituted to fill this pocket, thereby increasing binding affinity. mdpi.com
QSAR models are particularly powerful in this context. A QSAR study on piperazine derivatives as mTORC1 inhibitors identified key molecular descriptors correlated with activity. mdpi.com Based on these models, five new compounds were designed in silico with predicted high inhibitory activity and favorable pharmacokinetic profiles. mdpi.com This process often involves creating a virtual library of derivatives and screening them computationally to prioritize the most promising candidates for synthesis and experimental testing. ijpsjournal.com This approach significantly streamlines the drug discovery pipeline, focusing resources on compounds with the highest probability of success. ijpsr.com The synthesis of compounds like 3-Benzyl-1-isobutylpiperazine is a direct outcome of such design and discovery efforts. core.ac.uk
Environmental Fate and Ecotoxicological Assessment
Degradation Pathways in Environmental Compartments
The degradation of a chemical in the environment determines its persistence and potential for long-term impact. Degradation can occur through biological (biodegradation) and non-biological (abiotic) processes.
Atmospheric Degradation: In the atmosphere, piperazine's primary degradation pathway is expected to be its reaction with hydroxyl (OH) radicals during the day. nih.gov The rate coefficient for the reaction between piperazine (B1678402) and OH radicals has been determined, suggesting a relatively short atmospheric half-life. nih.goveuropa.eu Photo-oxidation experiments have shown that this reaction proceeds through both C-H and N-H abstraction, leading to the formation of major products like 1,2,3,6-tetrahydropyrazine and minor products including 1-nitropiperazine (B131163) and 1-nitrosopiperazine. nih.gov Another potential atmospheric fate for piperazine is its involvement in new particle formation (NPF), particularly with sulfuric acid, which could significantly alter its environmental impact compared to considering oxidation pathways alone. au.dk
Aquatic and Terrestrial Degradation: In soil and water, the degradation of piperazine can be influenced by microbial activity. Specific bacterial strains, such as Paracoccus sp., have been shown to utilize piperazine as a source of carbon and nitrogen, leading to its breakdown. nih.govpatsnap.com The degradation process can involve the opening of the heterocyclic ring and subsequent mineralization. rsc.org For instance, catalytic wet air oxidation has been shown to achieve complete mineralization of piperazine through various degradation pathways, including the formation of intermediates like N-acetylethylenediamine, formaldehyde, and ethylenediamine (B42938). rsc.org Hydrolysis is not anticipated to be a significant environmental fate process for piperazine as it lacks functional groups that readily hydrolyze under typical environmental conditions. nih.gov
Biotransformation and Persistence Studies
Biotransformation, the chemical alteration of a substance by living organisms, is a key factor in determining a compound's persistence in the environment.
Studies on piperazine show conflicting results regarding its biodegradability. Some research indicates that piperazine has a low biodegradability. researchgate.nettheseus.fi Conversely, other studies have successfully isolated microorganisms from environments like activated sludge from industrial wastewater treatment plants that can effectively degrade piperazine. nih.govpatsnap.com For example, a strain of Paracoccus sp. was found to use piperazine as its sole source of carbon, nitrogen, and energy. nih.gov The efficiency of this biodegradation can be influenced by environmental factors such as pH, temperature, and the presence of other substances. nih.gov The degradation of piperazine by Paracoccus sp. TOH was optimal at a pH of 8.0 and a temperature of 30°C. nih.gov The presence of glucose was found to enhance degradation, while ammonium (B1175870) chloride had a slight inhibitory effect. nih.gov
The persistence of piperazine in the environment is therefore dependent on the presence of adapted microbial communities capable of its biotransformation. In environments lacking these specific microbes, the compound may exhibit greater persistence. Given its water solubility, if not degraded, piperazine is likely to be mobile in the environment and may spread within water systems. thermofisher.com
Bioaccumulation Potential Evaluation
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and accumulates at a concentration higher than that in the surrounding medium. This is a significant concern for substances that are persistent and lipophilic (fat-soluble).
For piperazine, the potential for bioaccumulation is considered to be very low. europa.eu This is supported by its low n-octanol/water partition coefficient (log Kow), which is a key indicator of a substance's lipophilicity. The measured log Kow for piperazine is approximately -1.24 to -1.50, indicating that it is hydrophilic rather than lipophilic. nih.gov
Bioconcentration factor (BCF) studies, which measure the accumulation of a chemical in an aquatic organism from water, confirm this low potential. Studies on carp (B13450389) (Cyprinus carpio) have determined BCF values for piperazine to be less than 3.9, and in some cases as low as less than 0.3 to 0.9. nih.goveuropa.eu A BCF value below 100 generally suggests a low potential for bioconcentration. The European Chemicals Agency (ECHA) registration dossier for the similar substance aminoethyl piperazine also concludes a very low bioaccumulation potential based on a low log Kow and supporting BCF data for piperazine. europa.eu
| Parameter | Value | Source |
|---|---|---|
| Log Kow | -1.24 to -1.50 | nih.gov |
| Bioconcentration Factor (BCF) in Cyprinus carpio | <0.3 to <3.9 | nih.goveuropa.eu |
| Bioaccumulation Potential | Low / Not Expected | europa.eufishersci.se |
Ecotoxicity Profiling (e.g., Aquatic, Terrestrial Organisms)
Ecotoxicity studies evaluate the harmful effects of a substance on organisms in the environment. This includes acute (short-term) and chronic (long-term) effects on various species representing different trophic levels.
Aquatic Ecotoxicity: Data for the parent compound, piperazine, indicates that it is generally of low acute toxicity to aquatic organisms. scbt.com It is considered practically non-toxic to fish and algae, but moderately toxic to aquatic invertebrates like Daphnia. europa.eu A European Union Risk Assessment Report noted that Daphnia appears to be the most sensitive aquatic species. scbt.com
| Organism | Endpoint | Concentration (mg/L) | Exposure Time | Source |
|---|---|---|---|---|
| Oryzias latipes (Japanese medaka) | LC50 | > 100 | 96 h | |
| Lepomis macrochirus (Bluegill sunfish) | LC50 | > 10,000 | 96 h | fishersci.se |
| Daphnia magna (Water flea) | EC50 | 21 - 105.4 | 48 h | scbt.com |
| Algae (Pseudokirchneriella subcapitata) | ErC50 | > 100 | 72 h |
Terrestrial Ecotoxicity: There is a notable lack of specific data on the effects of piperazine on terrestrial organisms. europa.eu The European Commission's Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) has pointed out that for biologically active chemicals like piperazine, using the equilibrium partitioning method to estimate soil toxicity from aquatic data may not be appropriate, and specific tests on soil-dwelling organisms would be needed. europa.eu A safety data sheet for piperazine mentions that it is toxic to terrestrial vertebrates, but no quantitative data is provided. thermofisher.com
Risk Assessment Methodologies in Environmental Context
Environmental risk assessment for chemicals is a systematic process used to evaluate the potential for adverse effects on the environment. nih.govwho.int This process generally involves four key steps:
Hazard Identification: This step involves identifying the potential adverse effects a substance can have on environmental organisms. nih.gov For 1-isobutylpiperazine, this would involve reviewing ecotoxicity data for aquatic and terrestrial species to determine endpoints of concern, such as mortality, growth inhibition, or reproductive effects. europa.euscbt.com
Dose-Response Assessment: This step quantifies the relationship between the dose or concentration of a substance and the magnitude of the adverse effect. nih.gov From ecotoxicity tests, values like the LC50 (lethal concentration for 50% of the test population) or EC50 (effective concentration for 50% of the test population) are determined. For long-term effects, a No-Observed-Effect Concentration (NOEC) is often established. These values are then used to derive a Predicted No-Effect Concentration (PNEC), which is an estimate of the concentration below which unacceptable effects on the ecosystem are not expected to occur. europa.eu
Exposure Assessment: This step estimates the concentration of the chemical that environmental compartments are likely to be exposed to. nih.gov This involves considering the substance's use patterns, release rates, and its fate and transport in the environment (e.g., degradation, partitioning between water, soil, and air). europa.eucanada.ca The result of this assessment is the Predicted Environmental Concentration (PEC). europa.eu
Risk Characterization: In the final step, the potential for risk is characterized by comparing the exposure concentration with the concentration at which no adverse effects are expected. nih.gov This is often done by calculating a risk quotient (RQ), which is the ratio of the PEC to the PNEC (RQ = PEC/PNEC). europa.eu An RQ greater than 1 suggests a potential risk to the environment, which may trigger a need for more data or risk mitigation measures. europa.eueuropa.eu For piperazine, risk characterizations have indicated potential risks for the aquatic environment at some local industrial sites where PEC/PNEC ratios were greater than 1, primarily based on worst-case assumptions. europa.eu
This structured approach allows regulatory bodies to make informed decisions about the safe use of chemicals and to identify where further information or risk reduction measures are needed. nih.govfao.org
Emerging Applications and Future Research Directions
Role as Chemical Building Blocks in Material Science
The utility of 1-isobutylpiperazine as a foundational molecular unit is an area of growing interest in material science. While direct applications in bulk materials are still being explored, its primary role is as a versatile building block for synthesizing more complex functional molecules. The piperazine (B1678402) ring, substituted with an isobutyl group, provides a specific combination of lipophilicity and steric bulk that can be leveraged to tailor the properties of new materials.
Derivatives of this compound are being investigated for their potential inclusion in specialty polymers and other advanced materials. The nitrogen atoms in the piperazine core offer reactive sites for polymerization or for grafting onto other structures, thereby modifying the surface properties, solubility, or binding capabilities of the host material. Research in this area focuses on creating materials with customized characteristics for specific, high-value applications. cefic.org Future research is expected to explore the incorporation of this compound into frameworks for applications such as gas capture or as specialized ligands in catalysis. ambeed.com
Applications in Specialty Chemical and Agrochemical Industries
In the specialty chemical sector, this compound serves as a key intermediate. cefic.org Specialty chemicals are valued for their performance and function rather than their composition, and this compound provides a scaffold to build molecules with desired properties for niche markets. mlunias.com These can range from additives and coatings to catalysts used in complex manufacturing processes. mlunias.com
The agrochemical industry also represents a significant area of application. dataintelo.comnordmann.global Piperazine-containing compounds have been successfully developed as pesticides and herbicides. The this compound moiety can be incorporated into larger molecules to enhance their biological activity or to modify their physical properties, such as solubility and stability in formulations. lookchem.com The market for related chiral compounds, such as (R)-1-Boc-2-isobutylpiperazine, indicates a growing demand within this sector, driven by the need for more effective and selective crop protection solutions. dataintelo.comarchivemarketresearch.com
| Industry | Application of this compound Moiety | Potential Function |
| Specialty Chemicals | Intermediate for performance chemicals | Building block for creating additives, coatings, and specialized catalysts. mlunias.com |
| Agrochemicals | Component in pesticide/herbicide synthesis | Enhancing biological efficacy and formulation stability. dataintelo.comlookchem.comechemi.com |
Novel Therapeutic Design Strategies
The piperazine nucleus is a well-established pharmacophore in medicinal chemistry, and this compound derivatives are being actively investigated in the design of new therapeutic agents. researchgate.netresearchgate.net Its structural properties allow it to serve as a scaffold for developing drugs targeting a range of biological systems.
One prominent area of research is in neuropharmacology. The Boc-protected chiral form, (2S)-1-Boc-2-isobutylpiperazine, is a key building block in the synthesis of novel agents for neurological disorders. chemimpex.com The isobutyl group can influence lipophilicity, potentially affecting a molecule's ability to cross the blood-brain barrier. Structure-activity relationship (SAR) studies on related oxazolo[3,4-a]pyrazine derivatives have shown that substitutions at certain positions, including with branched alkyl moieties like isobutyl, can significantly modulate potency at targets such as the neuropeptide S receptor. acs.org
| Derivative/Related Compound | Therapeutic Area | Research Finding/Design Strategy |
| (2S)-1-Boc-2-isobutylpiperazine | Neurological Disorders | Serves as a key intermediate for synthesizing potential CNS therapies. chemimpex.com |
| Oxazolo[3,4-a]pyrazine Derivatives | Neurological Disorders | SAR studies show branched alkyl groups (e.g., isobutyl) impact potency for neuropeptide S receptor antagonists. acs.org |
| Piperazine-substituted silicon phthalocyanines | Oncology | Used in photodynamic therapy (PDT) to induce cytotoxicity in breast cancer cells. researchgate.net |
| General Piperazine Derivatives | Oncology / Anti-infective | The piperazine scaffold is used to develop cytotoxic agents against cancer cells and as potential antitubercular agents. researchgate.netresearchgate.net |
Future strategies will likely involve more sophisticated drug delivery systems, such as nanoparticles or liposomes, to improve the targeted delivery and bioavailability of this compound-based therapeutics. vietnamjournal.ru
Advanced Synthetic Methodologies for Improved Efficiency
The efficiency and cost-effectiveness of producing this compound and its derivatives are critical for its broader application. digitalpress.blog Researchers are continuously exploring advanced synthetic methodologies to improve yields, reduce steps, and enhance stereoselectivity. adelaide.edu.au Modern synthetic chemistry focuses on developing powerful and efficient reactions that can be applied to complex molecules. unistra.fr
For substituted piperazines, new one-pot strategies are being developed that are high-yielding and step-efficient. science.gov For instance, a method involving the addition of Grignard reagents to pyrazine (B50134) N-oxides has been shown to produce N,N-diprotected piperazines in good yields (33-91% over three steps), which can then be selectively deprotected for further modification. science.gov Other advanced techniques applicable to this class of compounds include transition-metal-free synthesis protocols, which are advantageous for industrial production due to reduced environmental toxicity. rsc.org The development of stereoselective methods is particularly important for producing enantiomerically pure versions, such as (R)- or (S)-1-Boc-2-isobutylpiperazine, which are crucial for pharmaceutical applications. adelaide.edu.au
| Methodology | Description | Potential Advantage for this compound Synthesis |
| One-Pot Synthesis | Combining multiple reaction steps into a single operation without isolating intermediates. | Increased step-efficiency, reduced waste, and faster production times. science.gov |
| Transition-Metal-Free Synthesis | Utilizing reaction pathways that do not require transition metal catalysts. | Lower cost, reduced toxicity, and more environmentally friendly processes. rsc.org |
| Stereoselective Synthesis | Methods that control the formation of a specific stereoisomer. | Production of enantiomerically pure compounds required for many therapeutic applications. adelaide.edu.au |
| Photoredox Catalysis | Using light to drive chemical reactions with a photocatalyst. | Can enable novel and efficient bond formations under mild conditions. unistra.fr |
Future work will focus on refining these methods to make the synthesis of this compound and its valuable derivatives more scalable and sustainable. digitalpress.blog
Interdisciplinary Research Integrating Computational and Experimental Approaches
The synergy between computational chemistry and experimental research is accelerating the discovery and development of novel applications for this compound and its analogues. hokudai.ac.jpkcl.ac.uk Computational methods are becoming indispensable for predicting molecular properties, understanding reaction mechanisms, and guiding experimental design. researchgate.net
In the context of therapeutic design, molecular docking studies are used to predict how piperazine derivatives bind to protein targets. researchgate.net For example, docking analyses of novel piperazine derivatives against the Mtb RNAP protein helped to rationalize their observed antitubercular activity, showing a strong correlation between binding affinity and in-vitro results. researchgate.net Such computational screening allows researchers to prioritize which compounds to synthesize and test, saving significant time and resources.
This interdisciplinary approach is also vital for developing new synthetic routes. hokudai.ac.jp Theoretical calculations can help elucidate complex reaction mechanisms, allowing chemists to optimize conditions for better yield and selectivity. rsc.org The interplay between high-resolution spectroscopy and computational predictions is crucial for characterizing new molecules and understanding their behavior. researchgate.net As computational power grows and algorithms become more sophisticated, the integration of these in-silico tools with laboratory experiments will undoubtedly uncover new functionalities and applications for this compound.
Q & A
Q. What are the recommended methods for synthesizing 1-isobutylpiperazine with high purity, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of piperazine with isobutyl halides. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yields .
- Purification : Vacuum distillation (boiling point: ~65°C at 10 mmHg) followed by recrystallization in ethanol achieves >98% purity. Monitor purity via HPLC with UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and long-sleeved lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks.
- Waste Disposal : Segregate aqueous and organic waste; neutralize acidic residues before disposal .
Q. How can researchers validate the structural integrity of synthesized this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : Compare H NMR peaks (e.g., δ 2.5–3.0 ppm for piperazine protons) against NIST reference data .
- FTIR : Confirm N-H stretching (~3300 cm) and C-N vibrations (~1250 cm) .
- Mass Spectrometry : Match molecular ion ([M+H] at m/z 143) with NIST database entries .
Advanced Research Questions
Q. How does this compound interact with serotonin and dopamine receptors, and what experimental models are suitable for studying these interactions?
- Methodological Answer :
- In Vitro Assays :
- Radioligand Binding : Use H-labeled ligands for 5-HT/D receptors in transfected HEK293 cells. Calculate IC values via competitive binding curves .
- Functional Activity : Measure cAMP accumulation (for GPCRs) using luciferase-based reporters .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor active sites .
Q. What strategies can resolve contradictions in reported pharmacological data for this compound analogs?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies using tools like PRISMA to identify variables (e.g., assay conditions, cell lines) causing discrepancies .
- Dose-Response Reproducibility : Replicate experiments across multiple labs with standardized protocols (e.g., fixed incubation times, buffer pH) .
- Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to assess binding thermodynamics .
Q. How can researchers optimize the stability of this compound derivatives under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate compounds in 0.1M HCl/NaOH at 40°C for 24 hours; analyze degradation products via LC-MS .
- Thermal Stress : Expose samples to 60°C for 72 hours; monitor decomposition using TGA (thermogravimetric analysis) .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to formulations to prevent oxidative degradation .
Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound batches?
- Methodological Answer :
- GC-MS with Headspace Sampling : Detect volatile impurities (e.g., residual solvents) with detection limits <10 ppm .
- UHPLC-QTOF : Resolve non-volatile impurities (e.g., synthetic byproducts) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
- NMR Spectroscopy : Use C DEPT experiments to identify trace stereoisomers .
Data Interpretation & Experimental Design
Q. How should researchers design dose-escalation studies for this compound in preclinical models?
- Methodological Answer :
- Animal Models : Use Sprague-Dawley rats with incremental doses (1, 10, 100 mg/kg) administered orally.
- Endpoint Metrics : Monitor plasma concentrations via LC-MS/MS and behavioral endpoints (e.g., locomotor activity for CNS effects) .
- Statistical Power : Apply ANOVA with post-hoc Tukey tests (α=0.05, n=6/group) to ensure robust conclusions .
Q. What computational tools are effective for predicting the ADMET profile of this compound derivatives?
- Methodological Answer :
- Software : Utilize SwissADME for absorption/distribution predictions and ProTox-II for toxicity profiling .
- Key Parameters : LogP (target <3 for blood-brain barrier penetration), CYP450 inhibition (use cytochrome P450 isoform assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
